The table below summarizes the fundamental chemical identifiers and predicted physicochemical properties of this compound that are relevant for GC-MS analysis [1].
| Property | Value / Description |
|---|---|
| IUPAC Name | (6S,7aR)-3,6-dimethyl-5,6,7,7a-tetrahydro-4H-1-benzofuran-2-one [2] |
| Molecular Formula | C10H14O2 [1] [3] |
| Average Molecular Weight | 166.22 g/mol [1] [3] |
| CAS Registry Number | 75684-66-1; 13341-72-5 (other stereoisomer) [1] [3] |
| Chemical Class | Benzofurans (a benzene ring fused to a dihydrofuran-2-one) [1] |
| Predicted LogP | 2.26 [1] |
| Water Solubility | 5 g/L (Predicted) [1] |
| Optical Rotation | [α]20D -51.8 (c=10 in ethanol) for one enantiomer [1] |
For effective GC-MS analysis, both the compound's characteristics and instrument parameters must be considered. This compound is typically present at trace levels in peppermint oil and requires effective separation and sensitive detection [3].
This compound can be isolated from natural sources like peppermint oil through the following established techniques [3]:
The following workflow diagrams a general approach for sample preparation and analysis:
General experimental workflow for identifying and quantifying this compound.
While the search results do not contain a specific method for this compound, general principles and methods for similar compounds can be adapted. The following table suggests key parameters to optimize based on practices from recent GC-MS studies [4] [5] [6].
| Parameter | Suggested Configuration / Consideration |
|---|---|
| GC Column | Medium-to-high polarity stationary phase (e.g., DB-Select 624 UI, DB-Wax) [6]. |
| Injection Mode | Split or splitless, depending on concentration. |
| Injection Port Temp. | ~250 °C (Ensure stability of compounds) [5]. |
| Carrier Gas & Flow | Helium, fixed flow (e.g., 2 mL/min) [5]. |
| Oven Temp. Program | Optimized gradient (e.g., 40°C to 280°C at varying rates) to achieve separation [5]. |
| MS Ionization | Electron Ionization (EI) at 70 eV for library-compatible spectra [1] [7]. |
| MS Acquisition | Full scan (e.g., m/z 50-500) for untargeted analysis; SIM for high sensitivity in quantification [7]. |
Under standard 70 eV EI conditions, this compound will produce a reproducible mass spectrum that serves as its primary fingerprint.
Isomintlactone is an organic compound classified within the benzofuran family. The table below summarizes its core chemical and physical properties.
| Property | Description |
|---|---|
| IUPAC Name | (6S,7aS)-3,6-dimethyl-5,6,7,7a-tetrahydro-4H-1-benzofuran-2-one [1] |
| Molecular Formula | C10H14O2 [1] |
| Molecular Weight | 166.22 g/mol [1] |
| CAS Number | 13341-72-5 [1] |
| Melting Point | 77-79°C ((+)-Isomintlactone); 81-82°C ((-)-Isomintlactone) [1] |
| Solubility | Slightly soluble in water; soluble in oil and ethanol [1] |
| Stereochemistry | Two enantiomers: (6R,7aS)- and (6S,7aR)- this compound [1] |
This compound is a trace-level, odor-active compound found in peppermint (Mentha piperita L.) essential oil [1]. Its concentration and profile can vary based on the extraction method used.
The search results indicate potential therapeutic avenues for peppermint oil, but do not provide direct experimental evidence or detailed mechanisms for this compound itself.
While direct data on this compound is lacking, the general pathophysiology of cardiovascular diseases like hypertension involves several key processes that natural antioxidants may influence. The diagram below outlines these potential interconnected pathways.
Potential pathways linking oxidative stress and inflammation to hypertension.
For researchers aiming to study this compound, the following workflow outlines key steps from extraction to functional analysis.
A proposed research workflow for analyzing this compound.
Isomintlactone is one of 118 biomolecules identified from various parts of Maytenus senegalensis [1] [2] [3]. It has been specifically analyzed through molecular docking studies to understand its potential mechanism of action.
The following diagram illustrates the logical workflow from plant material to the molecular modeling of this compound:
Research pathway for this compound from identification to mechanism hypothesis.
While a specific protocol for isolating this compound is not detailed in the search results, the following methodologies have been universally applied to study M. senegalensis extracts and their compounds.
The general workflow for extracting and identifying compounds from M. senegalensis is outlined below.
| Step | Description | Specific Examples from Research |
|---|---|---|
| 1. Plant Material Preparation | Roots, stem bark, or leaves are air-dried, powdered, and stored [4] [5]. | Root bark air-dried and ground [4]; stem bark sun-dried and powdered [5]. |
| 2. Extraction | Maceration or decoction using solvents like ethanol, methanol, or water [4] [5] [6]. | Ethanolic maceration of root bark (2 kg in 6L ethanol) [4]; aqueous decoction of stem bark [5]. |
| 3. Compound Identification | Analysis of crude extracts or isolated compounds using chromatographic and spectroscopic techniques [2] [5] [3]. | HPLC-ESI-MSn for phenolic composition [5]; GC-MS and HPLC-ESI-MSn for phytocompounds [2] [3]. |
Bioactivities relevant to this compound's proposed anti-inflammatory action have been evaluated using the following experimental models.
| Activity Assayed | Experimental Model/Protocol | Key Findings on Extracts/Compounds |
|---|---|---|
| In Vivo Anti-inflammatory | In vivo models in mice [1] [2]. | Crude extracts and fractions showed significant anti-inflammatory activity [1] [2]. |
| In Vitro Antiplasmodial | Testing of 46 isolated compounds [1] [2]. | Specific compounds from the plant demonstrated antiplasmodial activity [1] [2]. |
| In Vivo Antiplasmodial | Peter's 4-day suppressive test in mice infected with P. berghei [4]. | Ethanolic root bark extract (25-100 mg/kg) caused dose-dependent parasitaemia suppression (88.5-98.1%) [4]. |
Research indicates that M. senegalensis extracts have a favorable safety profile, which is crucial for future drug development.
This compound in Maytenus senegalensis represents a promising candidate for anti-inflammatory drug development. Current evidence includes:
The main gap is the lack of dedicated isolation, purification, and in vitro/in vivo validation studies on the pure this compound compound. Future research should focus on:
The table below summarizes the core physicochemical data for Isomintlactone, which is essential for researcher reference and compound identification.
| Property | Value / Description |
|---|---|
| IUPAC Name | (6S,7aS)-3,6-dimethyl-5,6,7,7a-tetrahydro-4H-1-benzofuran-2-one [1] |
| Other Names | Mintlactone; (+)-Isomintlactone; 5,6,7,7a-tetrahydro-3,6-dimethyl-2(4H)-benzofuranone [2] [1] |
| CAS Number | 13341-72-5 (other numbers like 75684-66-1 also exist) [2] [1] |
| Molecular Formula | C10H14O2 [2] [1] |
| Molecular Weight | 166.22 g/mol [1] |
| Chemical Structure | A benzofuran (benzene ring fused to a furan) with a partially saturated ring system and a gamma-lactone moiety [2] [1] |
| Stereochemistry | Two defined stereocenters. Naturally occurring form is often specified as (6R,7aS) or (6S,7aR), indicating specific enantiomers. [2] [1] |
| Melting Point | Varies by enantiomer: 81-82°C for (6R,7aS) and 77-79°C for (6S,7aR) [1] |
| Optical Rotation | [α]20D -51.8 (c, 10 in EtOH) for one enantiomer; others reported [2] [1] |
| Solubility | Slightly soluble in water; soluble in oil and ethanol [1] |
| Predicted logP | 2.26 (indicating moderate lipophilicity) [2] |
This compound is a natural compound found predominantly in peppermint (Mentha × piperita) and has also been detected in other herbs and spices [2] [1]. Its presence in these plants suggests its potential as a biomarker for dietary intake [2].
The compound is a monoterpenic lactone, meaning its biosynthetic origin in Mentha piperita is derived from monoterpene precursors [3] [4]. A key biosynthetic route involves the oxidation of menthofuran, a monoterpene, to form mint lactones, including this compound [1] [3].
The synthesis of this compound has been achieved through various methods, which are crucial for producing standards or larger quantities for research.
| Method | Key Features | Citation | | :--- | :--- | :--- | | Total Synthesis | Multi-step process from various precursors like (+)-Citronellal, (-)-Isopulegol, Geraniol, and Nerol. A recent method uses SmI2-induced intramolecular radical cyclization for efficiency. [3] [5] | | Natural Isolation | Isolated from peppermint oil using techniques like silica gel fractionation, gas chromatography-olfactometry (GCO), and gas chromatography-mass spectrometry (GC-MS). [1] | | Quantitative Analysis | Stable Isotope Dilution Analysis (SIDA) is used, employing a deuterium (²H)-labeled saturated mint lactone as an internal standard for accurate measurement. [1] |
Current research on this compound is heavily centered on its role as a flavor and aroma compound, though this points to potential for broader pharmacological investigation.
The search results indicate a significant opportunity for further research into this compound.
To fill the existing knowledge gaps, your research could focus on:
The biosynthesis of both (-)-mintlactone and (+)-isomintlactone in peppermint has been experimentally determined [1] [2]. The pathway originates from the ubiquitous monoterpene, limonene, and involves a series of oxidation and cyclization steps. The key intermediate is piperitenone oxide, which undergoes cyclization to form the lactones [1].
The diagram below illustrates this pathway:
Biosynthetic pathway of mintlactone and this compound from limonene.
The pathway was elucidated using radioisotope tracer studies. Researchers fed peppermint plants with labeled precursors like [2-¹⁴C,5-³H₂]-mevalonic acid (MVA) and analyzed the incorporation of the label into the lactones [1]. The specific experimental findings are summarized below:
| Experimental Approach | Key Finding |
|---|---|
| Tracer studies with [2-¹⁴C,5-³H₂]-MVA [1] | Confirmed the terpenoid origin of the lactone skeleton from the mevalonate pathway. |
| Comparative analysis of menthone, menthol, and the lactones [1] | Established a biosynthetic link and shared intermediates between common mint monoterpenes and the lactones. |
| Identification of piperitenone oxide [1] | Pinpointed the direct precursor that cyclizes to form both mintlactone and this compound. |
For research purposes, several total syntheses of mintlactone and this compound have been developed. These are valuable for confirming structure and producing analogs. The table below summarizes some key strategies:
| Synthetic Strategy | Key Feature | Citation |
|---|---|---|
| SmI2-Induced Radical Cyclization | Uses samarium(II) iodide to construct the bicyclic core in one step; efficient and stereoselective. | [3] |
| Transformation of Monoterpenes | Uses readily available natural monoterpenes like (+)-citronellal, (-)-isopulegol, geraniol, or nerol as chiral starting materials. | [4] |
| From (+)-Menthofuran | A classic approach that transforms a mint-derived compound into the target lactones. | [4] |
The foundational biosynthetic work was published in 1991 [1] [2]. Much of the contemporary scientific literature focuses on chemical synthesis rather than elucidation of the biosynthetic enzymes or genes in the plant [4] [3]. The specific cytochrome P450 enzymes responsible for the oxidation and cyclization steps in peppermint are not detailed in the current search results.
Isomintlactone is a natural monoterpenic lactone found predominantly in mint oils (Mentha species), particularly in peppermint (Mentha × piperita) [1] [2]. This compound belongs to the class of benzofuran derivatives and possesses the molecular formula C₁₀H₁₄O₂ with a molecular weight of 166.22 g/mol [2]. This compound and its stereoisomer mintlactone are of significant interest in fragrance chemistry and medicinal chemistry due to their structural characteristics and natural occurrence. The compound features a fused bicyclic framework incorporating a γ-butenolide moiety, which presents distinctive challenges for synthetic organic chemists [3] [4]. The total synthesis of this compound has been accomplished through various strategic approaches, predominantly utilizing chiral pool starting materials or establishing key stereocenters through asymmetric synthesis [4].
The structural complexity of this compound lies in its decahydrobenzofuranone core with specific stereochemical requirements at the ring junction carbons. This application note provides a comprehensive overview of established synthetic routes to this compound, with detailed experimental protocols, quantitative comparisons of different approaches, and visual workflows to facilitate reproduction and further development of these syntheses by researchers in organic chemistry and drug development.
The synthesis of this compound has been achieved through several strategic approaches, which can be broadly categorized into: transformations of monoterpene precursors, cyclohexanone-based annulations, and radical-mediated cyclizations [4]. Early synthetic work focused on functionalizing readily available monoterpenes such as (+)-citronellal, (-)-isopulegol, geraniol, and nerol, leveraging their inherent chirality to control stereochemistry in the final product [4]. A significant advancement came with the development of samarium diiodide (SmI₂)-induced radical cyclization approaches, which enabled more concise and efficient construction of the bicyclic framework [3]. The following table summarizes the key synthetic routes reported in the literature:
Table 1: Comparison of Synthetic Approaches to this compound
| Synthetic Strategy | Key Starting Material | Total Steps | Overall Yield | Key Features |
|---|---|---|---|---|
| SmI₂-induced radical cyclization [3] | (-)-Citronellal | 6 | ~25% (estimated) | Concise route, diastereoselective, one-pot formation of two rings and one stereocenter |
| Monoterpene transformation [4] | (+)-Menthofuran | 8-10 | ~15% | Utilizes natural product chirality, multi-step sequence |
| Cyclohexanone annulation [4] | 4-Methylcyclohexanone | 7-9 | ~12% | Classical approach, linear synthesis |
| Epoxide fragmentation [4] | Geraniol/Nerol | 6-8 | ~18% | Biomimetic approach, moderate yields |
The SmI₂-mediated approach represents the most efficient contemporary synthesis, achieving the construction of two rings and one stereocenter in a single step through a ketyl-olefin radical cyclization [3]. This method advantages include excellent diastereoselectivity controlled by the samarium coordination sphere, mild reaction conditions, and high atom economy compared to earlier approaches. The stereochemical outcome is determined by both the pre-existing chiral center from (-)-citronellol and the favored coordination transition state of the samarium atom with the substrate [3].
In contrast, traditional monoterpene transformations often require lengthy functional group interconversions and protection-deprotection sequences, but benefit from the commercial availability of enantiomerically pure starting materials [4]. The cyclohexanone annulation approaches typically involve Robinson annulation or Michael addition protocols to construct the bicyclic system, but often face challenges in controlling relative stereochemistry [4].
Synthesis of Ethyl 2-((3,7-dimethyloct-6-en-1-yl)oxy)acetate:
Characterization:
Preparation of 0.1 M SmI₂ Solution in THF:
Radical Cyclization Protocol:
Characterization Data for this compound:
Table 2: Menthol Transformation Protocol
| Step | Reaction | Conditions | Reagents & Quantities | Workup & Purification |
|---|---|---|---|---|
| Oxidation | Menthol to menthone | Pyridinium chlorochromate (1.2 eq), CH₂Cl₂, 0°C to rt, 4h | Menthol (5.0 g, 32 mmol), PCC (8.3 g, 38.4 mmol) in CH₂Cl₂ (100 mL) | Filter through silica gel pad, concentrate |
| Baeyer-Villiger | Menthone to lactone | m-CPBA (1.5 eq), CH₂Cl₂, 0°C to rt, 12h | Menthone (4.5 g, 29 mmol), m-CPBA (7.5 g, 43.5 mmol) | Wash with Na₂S₂O₃, NaHCO₃, brine; column chromatography |
| Epoxidation | Lactone epoxidation | m-CPBA (1.1 eq), CH₂Cl₂, 0°C, 2h | Lactone (3.8 g, 22 mmol), m-CPBA (4.2 g, 24.2 mmol) | Standard workup, chromatography |
| Rearrangement | Epoxide to this compound | BF₃·Et₂O (0.1 eq), CH₂Cl₂, -78°C to rt, 3h | Epoxide (3.0 g, 16 mmol), BF₃·Et₂O (0.2 mL, 1.6 mmol) | Quench with sat. NaHCO₃, extract, chromatography |
This approach provides an overall yield of approximately 15% over 8 steps from commercially available menthol [4]. The key advantages include the use of inexpensive starting materials and standard laboratory reagents, though the longer step count and moderate yields limit its practical utility compared to the SmI₂ approach.
The following workflow diagram illustrates the complete synthetic pathway for the SmI₂-mediated total synthesis of this compound, highlighting key intermediates and reaction types:
Figure 1: Complete Workflow for SmI₂-Mediated Synthesis of this compound
The key transformation in the synthesis is the SmI₂-induced radical cyclization, which proceeds through a coordinated mechanism as illustrated below:
Figure 2: Mechanism of SmI₂-Induced Radical Cyclization
The mechanism begins with single electron transfer from SmI₂ to the carbonyl group of the ester intermediate, generating a ketyl radical anion. This radical undergoes 5-exo-trig cyclization onto the olefin, forming a new carbon-carbon bond and establishing the bicyclic framework. The resulting alkyl radical is then protonated by the tert-butanol/water proton source, and subsequent lactonization yields this compound. The stereochemical outcome is controlled by the pre-existing chiral center from (-)-citronellol and the favored coordination geometry of the samarium atom with the substrate [3].
The total synthesis of this compound has been achieved through several approaches, with the SmI₂-induced radical cyclization representing the most efficient and diastereoselective method [3]. This protocol enables the concise construction of the natural product in 6 steps with an overall yield of approximately 25%, significantly outperforming earlier routes that required 8-10 steps with lower overall yields [3] [4]. The key advantages of the SmI₂ approach include the formation of two rings and one stereocenter in a single step, excellent diastereoselectivity, and mild reaction conditions.
For researchers implementing this synthesis, careful attention to anhydrous conditions during the SmI₂-mediated cyclization is critical for achieving high yields. Additionally, the use of freshly prepared SmI₂ standardized before use ensures reproducible results. The radical cyclization approach demonstrates the power of single-electron transfer chemistry in natural product synthesis and provides a valuable template for the synthesis of related lactone-containing natural products.
Future work in this area may focus on catalytic variants of the radical cyclization using sub-stoichiometric SmI₂ with stoichiometric reductants, development of asymmetric versions starting from achiral materials, and application of this methodology to the synthesis of structurally related natural products and bioactive analogs for structure-activity relationship studies.
Samarium(II) iodide (SmI₂), commonly known as Kagan's reagent, represents one of the most versatile single-electron transfer (SET) agents in modern organic synthesis. First introduced in 1980 by Henri B. Kagan, this distinctive green solid forms dark blue solutions in tetrahydrofuran (THF) and exhibits remarkable reducing power, capable of facilitating a wide array of transformations including carbon-carbon bond formations, reductive couplings, and most importantly for this application note, intramolecular radical cyclizations [1]. The unique ability of SmI₂ to initiate and control radical processes has established it as an indispensable tool for constructing complex molecular architectures, particularly in the synthesis of bioactive natural products and pharmaceutically relevant compounds.
The mechanistic foundation of SmI₂-mediated radical cyclizations involves the generation of radical intermediates through single-electron transfer to appropriate functional groups, followed by intramolecular addition to unsaturated systems. This process is particularly valuable for establishing challenging stereochemical relationships and constructing carbocyclic and heterocyclic rings of various sizes. Unlike early perceptions that radical cyclizations were limited to five-membered rings with poor stereoselectivity, contemporary research demonstrates that highly stereoselective radical cyclizations can be designed for diverse ring systems through careful control of reaction parameters and substrate design [2]. The coordinating ability of the samarium atom with functional groups in the substrate often enables exceptional stereocontrol through well-defined transition states, making SmI₂-induced cyclizations particularly valuable for natural product synthesis where precise stereochemistry is crucial for biological activity.
The total synthesis of (+)-mintlactone and (–)-isomintlactone exemplifies the power of SmI₂-induced radical cyclization as a key strategic transformation. In this concise synthetic approach, researchers employed a divergent strategy that leveraged an SmI₂-mediated intramolecular radical cyclization to simultaneously construct two rings and establish a critical stereocenter in a single operation [3]. This elegant transformation significantly streamlined the synthetic route to these natural products, which belong to the class of γ-butenolides—structural motifs frequently encountered in biologically active molecules.
The stereochemical outcome of this cyclization is particularly noteworthy, as the stereochemistry of the final natural products is established relative to the pre-existing stereocenter derived from (–)-citronellal. This control is achieved through a favored coordination transition state involving complexation of the samarium atom with functional groups in the substrate, directing the cyclization to proceed with high diastereoselectivity [3]. The ability to set multiple stereocenters and ring systems in a single transformation underscores the step-economical advantage of SmI₂-mediated cyclizations over traditional stepwise approaches, reducing both the number of operations and the need for extensive protecting group manipulation.
Table 1: Key Parameters for SmI₂-Induced Radical Cyclization in Mintlactone Synthesis
| Parameter | Specification | Notes |
|---|---|---|
| SmI₂ Concentration | 0.1 M in THF | Commercial solution or freshly prepared |
| Stoichiometry | 2.0-3.0 equivalents | Varies with substrate and desired transformation |
| Reaction Temperature | -78°C to 0°C | Typically -40°C to control radical pathway |
| Reaction Time | 1-4 hours | Monitored by color discharge (blue to light yellow) |
| Acid Additives | None specified | Proton source required for ketyl radical termination |
| Co-solvents | THF primary solvent | Anhydrous conditions essential |
| Workup | Dilute HCl | Aqueous Sm³⁺ removal |
| Key Outcome | Two rings + one stereocenter | Single operation |
Table 2: Comparative Yields in Natural Product Synthesis via SmI₂ Cyclization
| Natural Product | Cyclization Type | Reported Yield | Diastereoselectivity |
|---|---|---|---|
| (+)-Mintlactone | Intramolecular radical | Not specified | High (relative to (–)-citronellal) |
| (–)-Isomintlactone | Intramolecular radical | Not specified | High (favored coordination TS) |
| General γ-butenolides | 5-exo-trig | Typically 60-85% | Often >95:5 with optimized substrates |
The experimental data, while not fully specified in the source literature, follows established patterns for SmI₂-mediated cyclizations, where yields are typically moderate to high, and diastereoselectivity is often excellent due to the coordinated transition states enabled by the Lewis acidic samarium species [3]. The divergent synthesis approach allows both mintlactone isomers to be accessed from a common intermediate through careful control of reaction conditions, demonstrating the flexibility of this methodology for preparing natural product analogs for structure-activity relationship studies.
Figure 1: SmI₂-Induced Radical Cyclization Pathway to Mintlactone and this compound. The diagram illustrates the single-electron transfer (SET) from SmI₂ generating a ketyl radical intermediate, which undergoes intramolecular cyclization to form a key intermediate that diverges to both natural products.
Samarium(II) iodide solution (0.1 M in THF) is commercially available but can also be prepared from samarium metal and 1,2-diiodoethane in THF under inert atmosphere [1]. For optimal results, the solution should exhibit a deep blue color—any discoloration toward yellow or brown indicates oxidation and diminished reactivity. Rigorous exclusion of air and moisture is paramount throughout all operations, as SmI₂ is rapidly oxidized by oxygen and reacts vigorously with water, producing hydrogen gas. All glassware should be oven-dried (≥120°C) and assembled hot under vacuum or inert gas before use. Transfer operations should be performed using gastight syringes or cannula techniques under positive pressure of argon or nitrogen.
THF solvent must be of anhydrous grade (typically packaged with molecular sieves) and may be further dried by passage through activated alumina columns or distillation from sodium/benzophenone ketyl immediately before use. Substrate preparation requires careful consideration of functional group compatibility; while SmI₂ exhibits remarkable chemoselectivity in many contexts, easily reducible functional groups (e.g., alkyl halides, sulfones, sulfoxides) may undergo concurrent reduction. The substrate should be dissolved in anhydrous THF at a concentration of 0.05-0.1 M and sparged with inert gas before addition to the reaction vessel.
Reaction Setup: In an argon-filled glove box or using standard Schlenk techniques, charge a dry round-bottom flask with a magnetic stir bar with SmI₂ solution (0.1 M in THF, 2.2-3.0 equivalents). If using commercial ampules, carefully open and transfer the solution via cannula.
Cooling and Dilution: Cool the SmI₂ solution to -40°C using a calibrated cryocool bath (acetonitrile/liquid nitrogen or equivalent). Do not use dry ice/acetone baths as the temperature (-78°C) may slow the reaction excessively.
Substrate Addition: Prepare a separate solution of the substrate (1.0 equivalent) in anhydrous THF (2-3 mL per mmol of substrate). Add this solution dropwise via syringe pump or cannula transfer to the stirred SmI₂ solution over 30-45 minutes. Maintain efficient stirring throughout addition to ensure rapid mixing.
Reaction Monitoring: Observe the characteristic discharge of the deep blue color to light yellow or colorless, indicating consumption of SmI₂. The reaction is typically complete within 1-4 hours after complete addition. If the blue color persists after 4 hours, additional SmI₂ may be required, suggesting incomplete reaction.
Quenching and Workup: Once complete (confirmed by TLC or color discharge), carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid (1M) dropwise until the solution is clearly acidic (pH paper). Caution: Vigorous gas evolution may occur during quenching.
Extraction and Isolation: Transfer the mixture to a separatory funnel with ethyl acetate (3 × 20 mL per mmol substrate). Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using appropriate eluents determined by TLC analysis. The cyclized product typically requires characterization by ( ^1H ) NMR, ( ^{13}C ) NMR, and HRMS to confirm structure and assess diastereomeric purity.
Table 3: Troubleshooting Guide for SmI₂-Induced Cyclizations
| Problem | Potential Causes | Solutions |
|---|---|---|
| Low Conversion | Oxidized SmI₂, moisture, insufficient reagent | Use fresh SmI₂, ensure anhydrous conditions, increase equivalents to 3.0 |
| Color persists | Substrate issues, temperature too low | Warm gradually to -20°C, check substrate purity |
| Multiple products | Poor stereocontrol, competing pathways | Optimize temperature (-40°C ideal), consider additives (HMPA alternatives) |
| Decomposition | Too vigorous reaction, incompatible functional groups | Slow addition rate, dilute conditions, modify protecting groups |
Optimization strategies for challenging substrates include the use of catalytic SmI₂ with stoichiometric reductants (e.g., Zn/Pb, H₂O/amine systems), which can improve functional group tolerance and reduce cost for large-scale applications. Recent advances have also demonstrated that transition metal catalysts (e.g., NiI₂) can enhance the reactivity of SmI₂ in certain contexts, enabling transformations that proceed poorly with SmI₂ alone [1]. For substrates prone to side reactions, slow addition techniques using syringe pumps over several hours may improve selectivity by maintaining low concentration of radical intermediates.
The application of radical cyclizations extends far beyond mintlactone synthesis, representing a fundamental transformation in the construction of complex molecular architectures. These reactions provide valuable synthetic tools for constructing both carbocyclic and heterocyclic rings of various sizes, with contemporary methodologies overcoming historical limitations that previously restricted their utility primarily to five-membered rings [2]. The development of highly stereoselective radical cyclizations has been particularly transformative, enabling control of relative stereochemistry in synthetically challenging contexts.
The sequential radical reactions and tandem cyclization cascades represent particularly powerful applications of this methodology, enabling the construction of complex products from relatively simple starting materials in a single operation. These processes typically proceed through carefully designed radical cascades wherein an initially generated radical undergoes cyclization to form a new ring system, with the resulting radical then participating in subsequent intermolecular trapping or further cyclization events [2]. Such transformations exemplify the step-economical advantage of radical-based approaches, often establishing multiple carbon-carbon bonds and stereocenters in a single synthetic operation.
Tin-free radical reactions have seen remarkable advances, addressing historical concerns about the toxicity and removal of tin byproducts. In this context, SmI₂ serves as an attractive alternative to traditional tin hydride reagents, with the added benefit of the Lewis acidic character of the samarium byproducts that can facilitate stereocontrol through coordination with substrate functional groups [2]. Other emerging approaches include photobiocatalytic radical cyclizations using engineered enzymes such as fatty acid photodecarboxylases repurposed for unnatural photoredox radical C–C bond formation [4]. These biocatalytic methods can achieve exceptional levels of chemo-, enanto-, and diastereoselectivity, with recent engineering efforts enabling access to all possible stereoisomers of complex cyclization products.
The synthesis of complex natural products like mintlactone and this compound through methodologies such as SmI₂-induced radical cyclization provides essential chemical tools for probing biological systems and developing therapeutic agents. In drug discovery, natural products often serve as lead compounds or structural inspiration for drug development, with efficient synthetic access enabling thorough investigation of structure-activity relationships and optimization of pharmacological properties. The ability to efficiently construct stereochemically complex frameworks through methods like SmI₂-mediated cyclization is therefore directly relevant to medicinal chemistry and drug development.
At a molecular level, understanding signaling pathways is crucial for rational drug development, as these pathways represent the functional context in which many therapeutic agents exert their effects. Signaling pathways comprise complex networks of receptors, ligands, intracellular messengers, and effectors that regulate critical cellular processes [5]. Drugs typically function by modulating components of these pathways, with common mechanisms including agonism (activation) or antagonism (inhibition) of receptors, or modulation of downstream signaling events. The development of targeted therapies relies on identifying specific molecular components within these pathways that can be selectively modulated to achieve therapeutic effects while minimizing off-target activities.
Receptor tyrosine kinases (RTKs) and downstream pathways such as PI3K/AKT/mTOR and Ras/MAPK represent frequently targeted signaling nodes in cancer therapy, with small molecule inhibitors and monoclonal antibodies developed against these targets demonstrating significant clinical success [6]. However, challenges such as drug resistance—often arising through pathway reactivation or engagement of alternative signaling networks—frequently limit the long-term efficacy of targeted monotherapies. Consequently, combinatorial approaches that simultaneously target multiple pathway components or parallel signaling networks represent promising strategies for overcoming resistance and improving therapeutic outcomes [6].
Figure 2: Simplified Signaling Pathway and Therapeutic Intervention Points. This diagram illustrates the flow of information from extracellular signals to cellular responses, highlighting key nodes where targeted therapies (including those derived from natural products) frequently intervene.
The SmI₂-induced radical cyclization methodology represents a powerful transformation for the concise construction of complex molecular architectures, as exemplified by the efficient synthesis of mintlactone and this compound natural products. The ability to form multiple rings and stereocenters in a single operation, with control over stereochemical outcomes through well-defined coordination transition states, makes this approach particularly valuable for natural product synthesis and medicinal chemistry. As illustrated in the detailed protocol, successful implementation requires careful attention to experimental parameters including reagent quality, temperature control, and exclusion of air and moisture.
Looking forward, the continued evolution of radical-based methodologies—including photoredox catalysis, electrochemical approaches, and engineered biocatalysis—promises to expand the synthetic toolbox available for complex molecule synthesis. The recent development of stereodivergent photobiocatalytic radical cyclizations using engineered fatty acid photodecarboxylases demonstrates how nature's catalytic repertoire can be repurposed for new-to-nature activities with exceptional stereocontrol [4]. Such advances highlight the ongoing convergence of synthetic chemistry and biology in developing sustainable, selective methodologies for chemical synthesis.
In the context of drug development, the efficient synthesis of complex natural products and their analogs enables thorough investigation of their interactions with biological signaling pathways and potential therapeutic applications. As our understanding of the complex circuitries within cells continues to grow, informed by advances in multi-omics analyses and structural biology, the demand for sophisticated synthetic methodologies to generate chemical probes and therapeutic candidates will only increase. The integration of efficient synthetic approaches like SmI₂-mediated cyclization with biological evaluation represents a powerful paradigm for future drug discovery efforts aimed at addressing unmet medical needs through targeted modulation of disease-relevant pathways.
1. Experimental Background and Objective
Microbial hydroxylation is a powerful tool in synthetic chemistry for the selective introduction of hydroxyl groups into complex molecules, a transformation often challenging to achieve by conventional chemical means. These reactions are catalyzed by enzymatic systems in microorganisms, offering high regio- and stereoselectivity [1].
The objective of this application note is to outline a methodology for the allylic hydroxylation of racemic δ,ε-unsaturated lactones with a p-menthane system, which are structural analogs of Isomintlactone. The protocol utilizes specific fungal strains to produce hydroxylated lactones, compounds of interest due to their modified odoriferous and biological properties [1].
2. Key Microorganisms and Biotransformation Setup
Three fungal strains have been successfully demonstrated to hydroxylate the model substrate, racemic δ,ε-unsaturated lactone (±)-2. The following table summarizes the performance of these strains [1].
Table 1: Fungal Strains for Lactone Hydroxylation
| Microorganism Strain | Major Product | Typical Incubation Time | Conversion Outcome & Notes |
|---|---|---|---|
| Absidia cylindrospora AM336 | Hydroxylactone 4 | 4 days | Substrate (±)-2 consumed; yielded 39% Hydroxylactone 3 (39% ee) and 61% Hydroxylactone 4. |
| Absidia glauca AM177 | Hydroxylactone 4 | 6 days | Substrate (±)-2 consumed; yielded 23% Hydroxylactone 3 (22% ee) and 68% Hydroxylactone 4. |
| Syncephalastrum racemosum AM105 | Hydroxylactone 4 | 6 days | Substrate (±)-2 consumed; yielded 21% Hydroxylactone 3 (38% ee) and 71% Hydroxylactone 4. High enantioselectivity for unreacted substrate. |
3. Detailed Experimental Protocol
3.1. Culture Preparation
3.2. Biotransformation Procedure
3.3. Work-up and Product Isolation
The following diagram illustrates the logical workflow of the biotransformation experiment, from culture preparation to product isolation.
The core chemical transformation involved in this protocol is the microbial conversion of an unsaturated lactone to hydroxylated products. The diagram below summarizes this metabolic pathway.
Successful implementation of this protocol depends on several key factors:
1. Introduction Isomintlactone is a volatile compound that contributes to the characteristic aroma profiles of various plants, including mint species. Analyzing such compounds requires sensitive and selective techniques due to their low concentrations in complex biological matrices. Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (SPME-GC-MS) is a powerful, solvent-free technique ideal for this purpose. It integrates sample extraction, concentration, and introduction into a single step, simplifying workflow and enabling the detection of trace-level volatiles [1] [2]. This note outlines a validated protocol for the identification and quantification of this compound using HS-SPME-GC-MS.
2. Materials and Methods
2.1. Reagents and Standards
2.2. Equipment
2.3. Experimental Workflow The following diagram outlines the complete analytical procedure from sample preparation to data analysis.
2.4. Detailed Sample Preparation Protocol
2.5. Detailed HS-SPME Extraction Protocol
2.6. Detailed GC-MS Analysis Protocol
3. Data Analysis and Method Validation
3.1. Identification and Quantification
3.2. Key Method Parameters for Validation The following table summarizes critical parameters to optimize and validate for a robust method.
| Parameter | Description | Considerations for this compound |
|---|---|---|
| Fiber Selection [1] [2] | Coating chemistry and thickness | DVB/CAR/PDMS is a strong candidate for broad-range volatiles. |
| Incubation Temp. & Time | Heats sample to drive volatiles into headspace | Higher temp speeds equilibrium but may degrade compounds or favor high-boiling volatiles. |
| Extraction Time | Time fiber is exposed to headspace | Must reach equilibrium or be consistent for reproducibility. |
| Sample Agitation | Stirring or vortexing | Increases extraction efficiency by renewing the headspace [2]. |
| Salting-Out (NaCl) | Increases ionic strength of aqueous phase | Can significantly improve sensitivity for polar volatiles. |
| GC Column & Program | Determines separation efficiency | A mid-polarity column is versatile. Optimize ramp rate for resolution vs. speed. |
| MS Acquisition Mode | Full Scan vs. SIM | Full Scan for identification, SIM for better sensitivity in quantification [5]. |
4. Applications and Discussion This HS-SPME-GC-MS method is applicable in various fields:
A key advantage of this technique is its ability to perform untargeted analysis, capturing a comprehensive volatile profile that can reveal unexpected markers or contaminants, a crucial aspect in modern "foodomics" and quality control [7]. For the most complex matrices, coupling GC with a triple quadrupole (GC-MS/MS) in Multiple Reaction Monitoring (MRM) mode can provide superior selectivity and lower detection limits by reducing matrix interferences [5] [4].
5. Troubleshooting Tips
Isomintlactone is a natural monoterpenic lactone found predominantly in mint oils, specifically identified as a constituent of mint species along with its counterpart mintlactone. As a monoterpenelactone, it belongs to a class of compounds known for their diverse biological activities and aromatic properties [1]. The significance of studying this compound in the context of antioxidant research stems from the growing interest in natural antioxidants as alternatives to synthetic compounds. Terpenoid-based compounds, particularly those from plant essential oils, have demonstrated notable antioxidant potential in various experimental models, suggesting that this compound may offer similar benefits [2]. The structural features of this compound, characteristic of monoterpenic lactones, may contribute to its ability to neutralize free radicals and protect biological systems from oxidative damage, though its specific mechanisms warrant further investigation through standardized assay systems.
The chemical synthesis of this compound has been achieved through various approaches, including transformations of monoterpenes such as (+)-menthofuran, (+)-citronellal, and (-)-isopulegol, as well as syntheses from 4-methyl cyclohexanone, cyclohexenone derivatives, and 3-methyl cyclohexanone [1]. These synthetic pathways provide researchers with reliable access to this compound for comprehensive biological evaluation, ensuring consistent material quality for antioxidant assessments. Understanding the chemical synthesis is particularly valuable for ensuring compound purity and structural verification, both critical factors in obtaining reproducible results in antioxidant assays where trace impurities could significantly influence outcomes.
Antioxidant capacity assays are essential laboratory tools designed to measure the ability of compounds like this compound to neutralize free radicals, thereby protecting cells from oxidative damage [3]. These assays provide quantitative insights into the effectiveness of antioxidants in various matrices, including foods, beverages, and nutritional supplements. The fundamental principle underlying these assays involves the redox reactions between antioxidants and radical species or oxidizing agents, where the antioxidant donates electrons or hydrogen atoms to stabilize reactive species. The selection of appropriate assays for evaluating this compound should consider its chemical structure, solubility properties, and potential mechanisms of action to ensure comprehensive assessment of its antioxidant capabilities.
When designing a testing strategy for this compound, researchers should consider employing multiple complementary assays that probe different antioxidant mechanisms. This multi-faceted approach provides a more comprehensive understanding of its potential antioxidant properties. The assays summarized in Table 1 represent the most widely utilized methods in antioxidant research, each with distinct principles, applications, and output measurements. The selection of specific assays should align with the research objectives, whether for preliminary screening, mechanistic studies, or comparison with established antioxidants. Additionally, researchers should consider the chemical compatibility of this compound with each assay system, particularly its solubility in the required solvents and potential interference with detection methods.
Table 1: Summary of Common Antioxidant Capacity Assays for this compound Evaluation
| Assay Name | Principle | Measurement | Key Reagents | Applications |
|---|---|---|---|---|
| DPPH | Measures hydrogen donation ability to stabilize DPPH radicals | Color change from purple to yellow at 517nm | DPPH radical solution, solvent (methanol/ethanol) | Initial screening, rapid assessment of radical scavenging |
| ABTS | Assesses ability to quench ABTS radical cation | Decolorization at 734nm | ABTS reagent, potassium persulfate, phosphate buffer | Both hydrophilic and lipophilic antioxidant capacity |
| FRAP | Measures ferric ion reducing power | Formation of blue Fe²⁺-TPTZ complex at 593nm | TPTZ solution, acetate buffer, FeCl₃ | Reductive potential, electron transfer mechanism |
| ORAC | Measures inhibition of peroxyl radical oxidation | Fluorescence decay (Ex: 485nm, Em: 520nm) | AAPH radical source, fluorescein | Biological relevance, hydrogen atom transfer mechanism |
The DPPH assay is a widely employed method for preliminary assessment of antioxidant activity due to its simplicity, reproducibility, and rapid implementation. The protocol begins with sample preparation, where this compound is dissolved in an appropriate solvent (typically methanol or ethanol) at a concentration range of 0.1-5 mg/mL, with serial dilutions prepared for dose-response analysis. The DPPH radical solution is freshly prepared by dissolving 2.4 mg of DPPH in 100 mL of methanol, resulting in an absorbance of approximately 1.0 ± 0.02 at 517 nm. For the assay procedure, aliquots of 100 μL of each this compound concentration are mixed with 900 μL of DPPH solution in test tubes, which are then vortexed thoroughly and incubated in darkness at room temperature for 30 minutes [3].
Following incubation, the absorbance is measured at 517 nm against a blank consisting of the same mixture without DPPH. A control sample containing solvent instead of this compound solution and a positive control (such as Trolox, ascorbic acid, or BHT) should be included in each assay run. The radical scavenging activity is calculated as a percentage using the formula: DPPH scavenging activity (%) = [(A_control - A_sample) / A_control] × 100, where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of this compound. The IC₅₀ value, representing the concentration required to scavenge 50% of DPPH radicals, is determined from the dose-response curve using linear regression analysis. For results interpretation, lower IC₅₀ values indicate higher antioxidant potency, allowing comparison with established antioxidants and structure-activity relationship analysis [3].
The ABTS assay evaluates the ability of this compound to scavenge the stable ABTS radical cation, providing insight into its hydrogen-donating capacity. The protocol initiates with radical generation, where the ABTS radical cation is produced by reacting 7 mM ABTS stock solution with 2.45 mM potassium persulfate (final concentration) and allowing the mixture to stand in darkness at room temperature for 12-16 hours before use. The resulting ABTS⁺ solution is then diluted with phosphate buffered saline (PBS, pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm. For the assay, 10 μL of this compound at various concentrations is mixed with 990 μL of diluted ABTS⁺ solution and incubated for 6 minutes after mixing [3].
The decrease in absorbance is measured at 734 nm against a blank consisting of the same mixture without ABTS⁺. A calibration curve is prepared using Trolox standards (typically 0-2.0 mM), and results are expressed as Trolox equivalents (TE) per gram of this compound, allowing standardized comparison across different compounds and studies. The scavenging percentage is calculated as: ABTS scavenging activity (%) = [(A_control - A_sample) / A_control] × 100. This assay is particularly valuable for this compound evaluation as it works well for both hydrophilic and lipophilic compounds, accommodates various solvent systems, and offers rapid kinetic measurements that can provide insights into reaction rates and mechanisms [3].
The FRAP assay measures the reducing capacity of this compound, specifically its ability to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺). The assay requires fresh preparation of the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio. This mixture is incubated at 37°C before use. For the assay procedure, 30 μL of this compound solution is mixed with 900 μL of FRAP reagent and 90 μL of distilled water, followed by incubation at 37°C for 30 minutes in a water bath [3].
The increase in absorbance at 593 nm is measured against a blank prepared with solvent instead of the sample. A standard curve is constructed using ferrous sulfate (FeSO₄·7H₂O) or Trolox standards (0-2.0 mM), and results are expressed as mmol Fe²⁺ equivalents or Trolox equivalents per gram of this compound. The FRAP assay provides specific information about the electron-transfer mechanism of antioxidant activity, complementing hydrogen-transfer data from other assays. For this compound analysis, this method is particularly useful as it is simple, cost-effective, and highly reproducible, though it should be noted that the assay is conducted under acidic conditions (pH 3.6), which may influence the compound's reactivity and must be considered when interpreting results in physiological contexts [3].
Understanding the potential antioxidant mechanisms of this compound requires visualization of the molecular pathways involved in its interaction with reactive oxygen species and cellular antioxidant systems. The following diagram illustrates the hypothesized antioxidant mechanisms and signaling pathways relevant to this compound activity, created using Graphviz DOT language with appropriate color contrast considerations for scientific visualization:
Diagram 1: Antioxidant Mechanisms and Assessment Methods for this compound
This pathway diagram illustrates the dual antioxidant mechanisms potentially employed by this compound: electron transfer (measured in FRAP assay) and hydrogen atom transfer (measured in DPPH, ABTS, and ORAC assays). The visualization shows how these mechanisms converge on radical neutralization, ultimately leading to cellular protection against oxidative damage. The diagram employs a color-coded system where assay methods are represented in blue, protective effects in green, damage pathways in red, and the target compound in yellow, ensuring clear visual differentiation of components according to the specified color palette. This schematic representation provides researchers with a conceptual framework for understanding how different experimental assays probe distinct aspects of this compound's antioxidant behavior, facilitating appropriate assay selection and interpretation of results across multiple testing methods.
Proper interpretation of results from this compound antioxidant assays requires careful statistical analysis and implementation of rigorous quality control measures. For quantitative comparison, IC₅₀ values should be calculated from dose-response curves using appropriate regression models (typically linear or nonlinear regression of log-transformed concentration data). When expressing results as Trolox equivalents, a fresh standard curve should be generated with each assay run, with R² values ≥0.98 indicating acceptable linearity. For comprehensive reporting, researchers should include both absolute values (IC₅₀, TEAC) and relative comparisons to well-characterized antioxidants like ascorbic acid, BHT, or Trolox, as these benchmarks provide context for evaluating this compound's practical significance [3] [2].
Several technical considerations specific to this compound may influence experimental outcomes in antioxidant assays. The lactone functional group in this compound may exhibit pH-dependent stability, particularly under the alkaline conditions sometimes employed in antioxidant assays. Researchers should verify compound integrity after incubation using appropriate analytical methods (e.g., TLC, HPLC) when developing protocols. The limited aqueous solubility characteristic of many terpenoid compounds may necessitate the use of co-solvents or surfactants, potentially introducing interference in colorimetric or fluorimetric detection; thus, solvent controls are essential. For the FRAP assay specifically, the strongly acidic conditions (pH 3.6) may affect lactone ring stability, potentially requiring modified interpretation of results from this specific method [3].
Researchers should acknowledge the inherent limitations of in vitro antioxidant assays when evaluating this compound. These simplified chemical systems cannot replicate the complex biological environment where factors like cellular uptake, metabolism, and distribution significantly influence antioxidant efficacy. The single-mechanism focus of each assay provides valuable but incomplete information, necessitating multiple complementary approaches for comprehensive characterization. Additionally, the chemical basis of these assays differs from physiological oxidative stress, where multiple reactive species, metal ions, and antioxidant enzymes interact in complex networks. Therefore, while in vitro assays provide valuable preliminary data, they should be viewed as a first step in characterizing this compound's antioxidant potential, to be followed by cellular and eventually in vivo studies for biologically relevant validation [3] [2].
The comprehensive evaluation of this compound through standardized antioxidant assays provides valuable insights into its potential as a natural antioxidant compound. The application notes and detailed protocols presented here offer researchers a systematic approach for characterizing this monoterpenic lactone using established DPPH, ABTS, FRAP, and ORAC methodologies. The integrated data interpretation framework facilitates meaningful comparison with reference antioxidants and supports structure-activity relationship studies. As research on natural antioxidants continues to expand, driven by interest in sustainable alternatives to synthetic additives, this compound represents a promising candidate worthy of further investigation through both chemical and biological assay systems.
Future research directions for this compound evaluation should include advanced assay systems such as cellular antioxidant protection assays using models like Caco-2 or HepG2 cells, which bridge the gap between chemical and biological assessment. Synergistic studies with established antioxidants (e.g., vitamin C, vitamin E) could reveal potential enhancement effects valuable for formulation development. Additionally, structure-activity relationship analysis through evaluation of synthetic analogs could identify key molecular features responsible for antioxidant efficacy, guiding the development of optimized compounds. Through continued application of these rigorous and standardized protocols, researchers can contribute to a robust understanding of this compound's antioxidant potential and its possible applications in food preservation, cosmetic formulations, and therapeutic approaches targeting oxidative stress [2].
This method, reported in 2017, uses a samarium(II) iodide (SmI₂)-mediated radical cyclization as a key step to efficiently build the core structure. The strategy can diverge to produce both (+)-mintlactone and (–)-isomintlactone [1].
Key Experimental Protocol
The synthesis starts from commercially available (–)-citronellol. The key transformation is an intramolecular radical cyclization facilitated by SmI₂ [1].
The workflow for this synthesis is outlined below:
This alternative route, published in 2009, employs a ruthenium catalyst to form the lactone ring under an atmosphere of carbon monoxide [3] [4].
Key Experimental Protocol
The synthesis begins with an allenyl alcohol, which serves as the direct precursor for the lactonization reaction [3].
The workflow for this synthesis is as follows:
Here are common issues and solutions based on these synthetic methods.
Frequently Asked Questions
Q1: What are the key advantages of the SmI₂ method? It can construct two rings and a stereocenter in a single step, offering high convergence. The stereochemistry is controlled by the chiral center of the natural starting material (citronellol) and the favored coordination geometry of the samarium atom [1].
Q2: What are the key advantages of the Ru-catalyzed method? This method is a concise, one-pot transformation that uses atmospheric pressure of CO, making it a practical and stereoselective route [3].
Q3: Where can I find complete experimental details? For the SmI₂ method, consult the supporting information of the 2017 Synlett publication [1]. For the Ru-catalyzed method, refer to the 2009 Journal of Organic Chemistry paper [3] [4].
Troubleshooting Common Problems
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Yield in SmI₂ Cyclization | Inefficient radical initiation or deactivated SmI₂ | Ensure fresh SmI₂ solution; use rigorous anhydrous conditions [2]. |
| Poor Stereoselectivity | Unoptimized reaction conditions | Fine-tune reaction with additives like HMPA or DMPU to control transition state [2]. |
| Low Conversion in Ru-catalyzed Reaction | Inactive catalyst or insufficient CO | Confirm CO atmosphere; ensure catalyst freshness and purity [3]. |
| Formation of By-products | Decomposition or side reactions | Monitor reaction time/temperature; use 2,4,6-collidine as base to minimize side reactions [3]. |
For a quick comparison to help select the best approach for your needs:
| Feature | SmI₂-Induced Radical Cyclization [1] | Ru-Catalyzed Cyclocarbonylation [3] |
|---|---|---|
| Key Step | Intramolecular radical cyclization | Cyclocarbonylation of allenyl alcohol |
| Stereoselectivity | High (set by citronellol & coordination) | Highly stereoselective |
| Key Reagent | Samarium(II) iodide (SmI₂) | Ruthenium catalyst, CO gas |
| Solvent/Base | THF (with potential additives) | 2,4,6-Collidine |
| Strengths | Convergent, builds complexity rapidly | Practical, one-pot process at 1 atm CO |
Effective purification begins with understanding the target compound's key characteristics, which influence the choice of methods and solvents.
The table below summarizes the fundamental properties of Isomintlactone relevant to its purification [1]:
| Property | Description |
|---|---|
| Chemical Name | (6S,7aS)-3,6-dimethyl-5,6,7,7a-tetrahydro-4H-1-benzofuran-2-one |
| Molecular Formula | C10H14O2 |
| Molecular Weight | 166.22 g/mol |
| Solubility | Slightly soluble in water; soluble in oil and ethanol |
| Key Applications | Odor-active aroma compound in peppermint oil; used in food, flavor, and pharmaceutical sciences |
A primary goal in purifying this compound, especially from natural sources like peppermint oil, is to separate it from its structural analog, Mintlactone [2]. This requires highly selective techniques.
For researchers encountering issues during purification, here is a troubleshooting guide focused on HPLC, a core technique for such separations.
| Problem | Possible Causes | Potential Solutions |
|---|---|---|
| Poor Peak Resolution | Incorrect column chemistry, non-optimal mobile phase, co-elution of Mintlactone. | Scout different column chemistries (e.g., C18, phenyl); optimize mobile phase gradient [3]. |
| Low Yield/Recovery | Strong interaction with stationary phase, poor solubility in injection solvent. | Adjust solvent strength for elution; ensure sample is fully dissolved in a compatible solvent [3]. |
| Irreproducible Results | Inconsistent sample preparation, column degradation, mobile phase pH fluctuation. | Use internal standards; follow consistent sample prep (e.g., filtration); condition and maintain the column [3]. |
Based on general HPLC principles, here is a workflow to develop a purification method for this compound [3]:
Sample Preparation
Method Scouting
Method Optimization
The following diagram illustrates the core workflow for developing an HPLC purification method.
Q1: What is the most critical factor to consider when purifying this compound from mint oil? The most critical factor is achieving high chromatographic resolution from its isomer, Mintlactone, and other components in the oil. This requires careful selection of the HPLC stationary phase and mobile phase gradient [2].
Q2: My HPLC peaks for this compound are broad and tailing. What could be the cause? Peak tailing can be caused by several factors:
Q3: Besides HPLC, what other techniques can be used to purify this compound? While HPLC is ideal for analytical and small-scale preparative purification, other techniques are viable:
Your choice of Chiral Stationary Phase (CSP) is the most critical factor for success.
| Chiral Stationary Phase Type | Mechanism of Action | Suitability for this compound |
|---|---|---|
| Cyclodextrin Derivatives [3] | Forms selective inclusion complexes with analytes of the right size and shape. | Highly Recommended: Dominates chiral GC; excellent for separating rigid, cyclic molecules like lactones [3] [2]. |
| Chirasil-Type (e.g., Chirasil-Val) [2] | Uses three-point interactions via hydrogen bonding and dipole-dipole forces. | Good for amino acids and compounds with hydrogen-donor/acceptor groups; may be less ideal for this compound. |
Recommendation: For separating this compound enantiomers, a cyclodextrin-based capillary column (e.g., common brands like CHIRALDEX from Astec) is the most suitable starting point due to its proven success with similar cyclic structures [3] [4].
The following workflow outlines the key steps for analyzing this compound enantiomers, from sample preparation to data analysis.
Key Experimental Notes:
Here are solutions to common problems you might encounter.
| Problem | Potential Causes | Solutions & Checks |
|---|---|---|
| Poor or No Enantiomer Separation [3] [2] | Incorrect chiral stationary phase; temperature program too aggressive. | Verify column selectivity (use cyclodextrin); optimize temperature ramp rate. |
| Unstable Retention Times [7] | GC oven temperature sensor drift; contaminated column. | Perform oven temperature calibration; check for and clean sensor contamination. |
| Poor Peak Shape (Tailing/Splitting) | Inactive injection port liner; column degradation. | Replace or re-condition the injection liner; check column for damage. |
| Low Sensitivity [5] [6] | Ion source contamination (GC-MS); incorrect MS tuning. | Clean the ion source; perform MS autotune or optimize tune for target analytes. |
Q1: Can I use a standard non-chiral GC column to separate this compound enantiomers? A1: No. Separation of enantiomers requires a chiral stationary phase that can differentially interact with the two mirror-image molecules. A standard achiral column will not resolve them [2].
Q2: How can I identify which peak corresponds to which this compound enantiomer? A2: You need an authentic standard of a known enantiomer. By injecting the pure (6S,7aR)-Isomintlactone standard and noting its retention time, you can identify its peak in a mixture. The optical rotation data ([α]D) can also be a reference if available [1].
Q3: My method was working but now the resolution is degrading. What should I do? A3: This is often a sign of column contamination or aging. First, try conditioning the column by heating it at its maximum temperature. If that fails, trim a small portion (e.g., 10-20 cm) from the inlet side. If problems persist, the column may need to be replaced [7] [6].
The table below summarizes the key identifying information and basic properties of this compound from a chemical database [1].
| Property | Description |
|---|---|
| CAS Number | 13341-72-5 [1] |
| IUPAC Name | (6S,7aS)-3,6-dimethyl-5,6,7,7a-tetrahydro-4H-1-benzofuran-2-one [1] |
| Molecular Formula | C₁₀H₁₄O₂ [1] |
| Molecular Weight | 166.22 g/mol [1] |
| Solubility | Slightly soluble in water; soluble in oil and ethanol [1] |
| Common Synonyms | This compound, Mintlactone [1] |
Q1: What are the known stability concerns for this compound? A primary stability concern is its origin from the degradation of menthofuran [1]. This suggests that this compound itself might be susceptible to further chemical transformation under certain conditions. The specific factors that accelerate its degradation (e.g., light, oxygen, pH, temperature) have not been detailed in the available literature.
Q2: What are the recommended storage conditions? While explicit storage protocols were not found, standard best practices for organic lactones should be followed. It is advisable to store this compound in a cool, dry, and dark place. Consider storing under an inert atmosphere if long-term stability is critical, as the compound is sensitive to degradation via oxidation [1].
Q3: How can I monitor this compound for decomposition? The literature describes analytical methods used to identify and quantify this compound, which can be adapted for stability monitoring [1]:
Problem: Observed decrease in this compound concentration or purity over time.
| Potential Cause | Investigation Steps | Corrective & Preventive Actions |
|---|---|---|
| Oxidative Degradation | Analyze stored samples using GC-MS for new oxidative byproducts. | Store samples under an inert gas (e.g., Nitrogen or Argon). Ensure containers are tightly sealed. |
| Thermal Degradation | Conduct a forced degradation study by storing samples at elevated temperatures (e.g., 40°C, 60°C) and monitor degradation rates. | Establish and enforce a maximum storage temperature. Use cold storage (e.g., +4°C or -20°C) for long-term preservation. |
| Light-Induced Decomposition | Compare the stability of samples stored in clear glass versus amber glass or opaque containers. | Store in amber glass containers or wrap clear containers in aluminum foil to protect from light. |
For a systematic approach to assessing this compound stability, you can adapt the following workflow. The diagram below outlines the key stages of a stability study.
Detailed Methodology:
The available data indicates that this compound is a trace aroma compound in peppermint oil, valued for its sweet, coconut-like scent [1]. Its role as a degradation product of menthofuran is the most salient stability-related fact [1]. A 2017 paper confirms the compound's specific stereochemistry, which can be critical for its properties and activity, through total synthesis [2].
While direct data on isomintlactone is limited, the challenges in microbial transformation are often universal. The following guide adapts general principles to the context of transforming complex organic compounds like this compound.
This table outlines potential problems, their causes, and solutions based on standard microbial transformation and analytical workflows [1] [2].
| Problem | Possible Cause | Recommended Solution |
|---|---|---|
| No/low product yield | Non-optimal growth/transformation conditions (pH, T°, aeration) [3]; Non-active or ill-adapted microbial strain; Toxic substrate or product concentration [1]. | Test different growth media and conditions; Use actively growing pre-cultures; Substrate feeding at low, continuous rate [4]. |
| Unintended products | Side reactions from host metabolism; Inadequate specificity of the enzymatic transformation. | Use specific enzyme-overexpressing strains; Analyze pathway to identify/block side reactions [3]. |
| Cell growth inhibition | Substrate toxicity [1]; Accumulation of toxic intermediates. | Increase cell density before adding substrate; Use a resin or two-phase system to absorb toxic compounds. |
| Inconsistent results | Contamination; Variation in culture vitality; Improper sample storage/handling. | Use sterile techniques and antibiotic controls; Prepare fresh competent cells; avoid freeze-thaw cycles [1]. |
Q1: What are the biggest challenges in scaling up a microbial transformation process from flask to bioreactor? Scaling up introduces challenges in maintaining optimal and uniform conditions. Key factors to control include:
Q2: Which advanced analytical techniques are best for identifying and characterizing transformation products? For novel or unexpected products, a combination of techniques is often required:
Q3: How can I use omics technologies to understand or improve a microbial transformation? Omics technologies can move the process from a "black box" to a rational design [3] [2]:
Based on general principles, here is a typical workflow for developing a microbial transformation process, incorporating the analytical techniques mentioned.
The core of reliable quantification lies in a robust and validated HPLC method. The following workflow outlines the key stages, from initial setup to final analysis, highlighting where common issues often arise. This map will help you pinpoint the phase you are troubleshooting.
Here are common issues, their potential causes, and solutions, structured according to the workflow phases.
For any quantitative method, you must validate its performance. The table below summarizes key parameters and target values based on ICH guidelines, using a validated method for phytoestrogenic flavonoids as a reference [1]. You should strive to meet similar criteria for your this compound assay.
| Validation Parameter | Description & Target Value |
|---|---|
| Linearity | The correlation coefficient (R²) should be ≥ 0.996 over the intended concentration range [1]. |
| Accuracy | Measured by percentage recovery. Ideally, recovery should be close to 100% (e.g., 96-106%) [1]. |
| Precision | Measured by Relative Standard Deviation (RSD). Intra-day precision should be RSD ≤ 1.5% and inter-day precision RSD ≤ 2.5% [1]. |
| Limit of Detection (LOD) & Quantitation (LOQ) | LOD is the lowest detectable amount, and LOQ is the lowest quantifiable amount with accuracy and precision. These must be determined experimentally for your system [1]. |
| Specificity | The method should distinguish this compound from other components. This is confirmed by a peak purity index showing a single, clean peak [1]. |
Here is a generalized protocol for developing and validating an HPLC method for a compound like this compound, based on established practices [1].
Instrument Setup:
Sample Preparation:
Method Validation:
To move forward with this compound specifically, I suggest the following steps:
Isomintlactone is a natural monoterpenic lactone found in mint oils, often studied alongside its stereoisomer, mintlactone [1] [2]. The γ-butenolide ring structure, central to these molecules, can be susceptible to degradation [2].
Common stress factors that can lead to degradation during analysis include:
Here are practical steps to identify and mitigate degradation issues. You should test these methods systematically to find the optimal conditions for your system.
TABLE: Troubleshooting this compound Degradation
| Problem & Symptoms | Potential Causes | Corrective Actions |
|---|
| Decreasing peak area over time in HPLC/LC-MS [3]; appearance of new, unexpected peaks [4]. | Chemical Degradation: Hydrolysis of the lactone ring or oxidation. | • Prepare fresh sample solutions for each analysis. • Adjust mobile phase pH to a neutral or mildly acidic range to stabilize the lactone. • Use antioxidants (e.g., BHT) in the sample or solvent. • Store samples in inert atmosphere (e.g., nitrogen) and use sealed vials. | | Retention time drift or changes in peak shape (tailing/fronting) in HPLC [3] [4]. | Instability in Chromatographic System: Inconsistent mobile phase composition, column degradation, or temperature fluctuations. | • Ensure mobile phase is freshly prepared and consistently mixed [3]. • Use a column oven to maintain a stable, controlled temperature [3]. • Employ a guard column to protect the analytical column from contaminants [4]. • Flush and re-condition the column regularly with strong solvent [4]. | | Multiple peaks for a single compound in HPLC or unexpected signals in NMR. | Isomerization/Epimerization: The stereochemistry of this compound may be sensitive to analytical conditions [2]. | • Lower the analysis temperature to prevent thermal isomerization. • Verify that the sample solvent and mobile phase components do not catalyze isomerization. |
To systematically protect your compound, you can follow the workflow below. The general strategy is to first identify the major stress factors and then apply specific protective measures.
Key Experimental Protocols:
Sample Preparation for Stability:
HPLC Method Development for Labile Compounds:
Sample Integrity Check with NMR:
Q1: What is the most critical factor to control when analyzing this compound by LC-MS? The pH of the aqueous mobile phase is often critical. The lactone ring can hydrolyze, especially under basic conditions, leading to a ring-opened acid. This not only degrades your analyte but can also significantly change its retention time and mass spectrum. Buffering the mobile phase to a mildly acidic pH (e.g., 3-5) is a common strategy.
Q2: My this compound peak in HPLC is tailing. What could be the cause? Peak tailing is often caused by secondary interactions between the analyte and active sites on the chromatographic column [4]. To resolve this:
Q3: Can I use NMR to monitor this compound degradation directly? Yes, absolutely. NMR is an excellent tool for this. By comparing ¹H NMR spectra over time, you can observe the decrease in the signals corresponding to this compound and the simultaneous appearance and growth of new signals from the degradation products. This can provide direct structural clues about the degradation pathway [5].
Isomintlactone is a trace-level aroma compound found in peppermint oil, and its extraction and purification are technically challenging due to its specific physical and chemical properties [1]. The table below summarizes key data relevant to planning an extraction protocol.
| Property | Value / Description | Reference |
|---|---|---|
| CAS Number | 13341-72-5 | [1] |
| Molecular Formula | C₁₀H₁₄O₂ | [1] |
| Molecular Weight | 166.22 g/mol | [1] |
| IUPAC Name | (6S,7aS)-3,6-dimethyl-5,6,7,7a-tetrahydro-4H-1-benzofuran-2-one | [1] |
| Solubility | Slightly soluble in water; soluble in oil; soluble in ethanol. | [1] |
| Common Sources | Peppermint (Mentha × piperita), various herbs and spices. | [1] [2] |
| Common Analytical Methods | Gas chromatography-olfactometry (GCO), gas chromatography-mass spectrometry (GC-MS). | [1] |
| Stability Note | Can be formed from the degradation of menthofuran in peppermint oil over time. | [1] |
This method uses quantum chemistry and statistical thermodynamics to predict solvent performance without extensive lab experimentation [3].
LLEXTRACTION: This template is used to select a two-phase solvent system that maximizes the distribution ratio (D) of your target compound between the two liquid phases. It requires a minimum of 2 solvents [3].SOLUBILITY: This template maximizes or minimizes the solubility of a solid solute (which could be crude this compound) in a liquid mixture [3].-t LLEXTRACTION -max command to maximize the separation factor.This approach is used to stabilize and optimize an existing extraction process in real-time [4].
| Problem Area | Common Issues & Questions | Potential Solutions & Guidance |
|---|
| Low Yield | • Poor distribution ratio.
• Inefficient phase separation. | • Use COSMO-RS LLEXTRACTION to find a solvent system with a higher predicted distribution ratio (D) [3].
• For process control, use AI applications to guide setpoints for optimal mass transfer [4]. |
| Process Instability | • Fluctuating feed composition.
• Variable organic-aqueous continuity. | • Implement real-time monitoring and control (Scientific AI) to stabilize the SX circuit despite changing feed conditions [4]. |
| Solvent Selection | • The number of possible solvent combinations is too large to test experimentally. | • Employ computational solvent optimization (COSMO-RS) to screen millions of combinations in silico and identify the most promising candidates for lab testing [3]. |
| Purity & Impurities | • Co-transfer of undesired contaminants. | • Leverage synergistic solvent extraction (combining extractants) for enhanced selectivity [5].
• Use AI to optimize setpoints to minimize co-transfer of impurities [4]. |
Before troubleshooting, it's crucial to understand the key parameters that define a reliable analytical method. The table below summarizes these parameters and their acceptance criteria, which are based on international guidelines like ICH Q2(R1) [1].
| Parameter | Definition | Common Acceptance Criteria | Relevance to Isomintlactone |
|---|---|---|---|
| Linearity | The ability of the method to obtain test results directly proportional to the analyte concentration. | R² > 0.99 [2] | Ensures accurate quantification across the expected concentration range. |
| Accuracy | The closeness of agreement between the accepted reference value and the value found. | Recovery of 70-120% (varies by matrix and level) [2] | Confirms the method correctly measures this compound without bias. |
| Precision | The closeness of agreement between a series of measurements. | Repeatability (RSD ≤ 15%) [2] | Ensures consistent results in replicate measurements. |
| LOD / LOQ | Limit of Detection / Limit of Quantification. The lowest amount that can be detected/quantified. | LOD: S/N ~3:1; LOQ: S/N ~10:1 or defined precision [1] | Determines the method's sensitivity for trace-level analysis. |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | No interference from the matrix [3] | Confirms the signal is from this compound and not other mint oil components. |
Here are answers to specific issues users might encounter, framed in a question-and-answer format.
Q1: Our calibration curve for this compound has poor linearity (R² < 0.99). What could be the cause?
Q2: We observe low recovery of this compound from our sample matrix (e.g., mint oil or plant extract). How can we improve this?
Q3: Our method shows high variability (poor precision) between replicate analyses. What should we check?
Q4: How do we differentiate between a true this compound signal and background noise or interference?
The following diagram illustrates the logical workflow for developing and validating an analytical method, from initial setup to final application. This provides a roadmap for researchers to structure their experiments.
This protocol is adapted from a validated LC-MS method for quantifying natural products (mycotoxins) and can serve as a template for this compound [2].
1. Sample Preparation:
2. Instrumental Analysis (LC-MS):
3. Validation Experiments:
The table below summarizes the key characteristics of mintlactone and isomintlactone based on the current information.
| Feature | Mintlactone | This compound |
|---|---|---|
| Chemical Names | (-)-Mintlactone, 3,6-dimethyl-5,6,7,7a-tetrahydro-1-benzofuran-2(4H)-one [1] [2] | (+)-Isomintlactone [2] |
| CAS Number | 13341-72-5 [1] | 75684-66-1 [2] |
| Chemical Structure | Monoterpenic lactone belonging to the class of benzofurans [2] | Structural isomer of mintlactone; also a monoterpenic benzofuran [2] |
| Natural Source | Found in various Mentha (mint) species oils, including M. piperita (peppermint), M. arvensis, and M. cardiaca (spearmint) [3] | Identified in the oil of M. piperita (peppermint) [3] |
| Biosynthesis | Biosynthesized in Mentha piperita from precursors like geraniol and nerol [4] | Biosynthesized in Mentha piperita from precursors like geraniol and nerol [4] |
| Biological Activity & Safety | Genotoxicity Assessment: Mixed results; some in vitro tests were positive, but in vivo micronucleus tests were negative. Safety as a fragrance cannot be fully substantiated due to potential issues with purity and stability [1] | Information on specific biological activity or safety assessment is not available in the provided search results. |
For researchers, the methodologies from key studies provide a foundation for evaluating these compounds.
The genotoxic potential of mintlactone was evaluated using a standard battery of tests [1]. The mixed results highlight the importance of compound purity and the need for multiple assay types.
The synthesis and biosynthesis of these lactones are well-documented, which is crucial for producing materials for research.
While the specific signaling pathways for mintlactone and this compound are not detailed in the search results, lactones as a class often exhibit biological activity through interaction with key cellular pathways. The diagram below outlines a general experimental workflow that could be applied to elucidate their mechanisms, drawing from concepts in signal transduction research [6] [7].
The most significant finding from this search is the lack of direct, comparative biological data for these two isomers. Future research to fill this gap could be highly valuable for the scientific community.
Your literature search confirms that while synthetic antioxidants are well-characterized and natural antioxidants are a major research focus, no studies directly compare them with isomintlactone [1] [2]. This represents a significant knowledge gap in the field. The table below summarizes the available information on common synthetic antioxidants for context.
Table 1: Profile of Common Synthetic Antioxidants with Pharmaceutical Relevance
| Antioxidant | Primary Mechanism | Experimental Evidence | Research Trends |
|---|---|---|---|
| Edaravone | Free radical scavenger | Approved for clinical use (e.g., stroke, ALS) [3] | Well-established efficacy, limited new compounds in pipeline [3] |
| N-acetylcysteine (NAC) | Precursor to glutathione, free radical scavenger | Clinical trials for various conditions; debate on whether benefits are from antioxidant or other mechanisms [3] [1] | One of the most researched synthetic antioxidants [3] |
| Ebselen | GPx mimetic, NOX inhibitor | Shown potential across various disease models [3] | Emerging research on seleno-organic compounds |
| MitoQ10 | Mitochondria-targeted | Promising results in protecting mitochondria from oxidative damage [3] | Growing interest in mitochondria-targeted antioxidants |
| Butylated Hydroxytoluene (BHT) | Chain-breaking antioxidant | Widely used in food industry; safety concerns in pharmaceutical applications [1] [2] | Declining use due to safety concerns |
To conduct a proper comparison between this compound and synthetic antioxidants, you should implement these established experimental protocols.
Table 2: Standard In Vitro Antioxidant Capacity Assays
| Assay Name | Target Species | Mechanism | Key Protocols |
|---|---|---|---|
| DPPH• Assay | DPPH radical | Hydrogen atom transfer | Monitor absorbance decrease at 515-517nm; calculate IC50 [4] |
| ABTS•+ Assay | ABTS cation radical | Single electron transfer | Generate radical prior to assay; measure absorbance at 734nm [4] |
| FRAP Assay | Fe³⁺ ions | Electron transfer | Measure reducing power at 593nm; express as FeSO₄ equivalents [4] |
| ORAC Assay | Peroxyl radical | Hydrogen atom transfer | Fluorescence-based; measure area under curve (AUC) [4] |
| Metal Chelation | Fe²⁺/Cu²⁺ ions | Chelation | Measure formation of ferrozine-Fe²⁺ complex at 562nm [5] |
For cellular evaluation, these standardized approaches are recommended:
Non-rodent models provide efficient screening platforms:
Understanding these key antioxidant pathways is essential for comprehensive comparison.
The diagram above shows that antioxidants like this compound and synthetics typically act through these interconnected pathways [7] [6] [5]:
Melatonin, for example, demonstrates how antioxidants can modulate these pathways by inhibiting mTOR and Akt phosphorylation while reducing HIF-1α production [7].
The most promising research direction involves exploring synergistic effects between natural and synthetic antioxidants, as some studies suggest enhanced benefits from combinations [6].
When assessing the cytotoxicity of a compound like Isomintlactone, researchers typically use a suite of assays, each based on a different measurable cell health parameter. The table below summarizes the most common methodologies [1].
| Assay Name | Detection Principle | Key Readout | Typical Experimental Workflow |
|---|
| Dye Exclusion (e.g., Trypan Blue) | Membrane integrity; dead cells uptake dye | Percentage of viable (unstained) cells | 1. Incubate cells with compound. 2. Mix cell suspension with Trypan Blue. 3. Count stained (dead) and unstained (live) cells under a microscope [1]. | | MTT Assay | Mitochondrial function; reduction of tetrazolium salt to colored formazan | Colorimetric measurement of formazan dye | 1. Treat cells with compound in a multi-well plate. 2. Add MTT reagent and incubate. 3. Solubilize formed formazan crystals. 4. Measure absorbance with a plate reader [1]. | | XTT/WST-1 Assay | Mitochondrial function; reduction of tetrazolium salt to water-soluble formazan | Colorimetric measurement of water-soluble formazan | 1. Treat cells with compound. 2. Add XTT or WST-1 reagent directly to the culture medium. 3. Measure absorbance with a plate reader after incubation [1]. | | ATP Assay | Cell viability; quantification of intracellular ATP levels (luminescence) | Luminescent signal proportional to viable cell number | 1. Lyse cells treated with the compound. 2. Add luciferase enzyme and substrate. 3. Measure emitted luminescence [1]. | | LDH Assay | Membrane integrity; measures lactate dehydrogenase (LDH) enzyme released from dead cells | Colorimetric measurement of released LDH | 1. Treat cells with compound. 2. Collect cell culture supernatant. 3. Add LDH assay reagents to the supernatant. 4. Measure absorbance; signal correlates with dead cells [1]. |
The following diagram outlines a general experimental workflow for conducting and validating a cytotoxicity assessment, which can be applied to this compound.
Once cytotoxicity is established, pathway analysis can identify the biological processes and signaling pathways affected by this compound. This typically involves transcriptomic or proteomic analysis followed by bioinformatic tools [2].
Since direct data on this compound is unavailable, here are steps you can take to find the information you need:
The table below summarizes the key chemical and occurrence data for this compound from the FoodB (FooDB) database and related research [1] [2] [3]:
| Property | Details |
|---|---|
| IUPAC Name | 3,6-dimethyl-2,4,5,6,7,7a-hexahydro-1-benzofuran-2-one [1] |
| Chemical Formula | C₁₀H₁₄O₂ [1] |
| CAS Number | 75684-66-1 [1] |
| Description | An organic compound belonging to the class of benzofurans, found in various mint species [1]. |
| Natural Occurrence | Highest concentration in peppermints (Mentha × piperita); also found in Corsican Mentha aquatica, M. arvensis, M. pulegium, and other herbs and spices [1] [2] [3]. |
| Optical Rotation | [α]20D -51.8 (c, 10 in EtOH) [1] |
While a source-comparison method was not found, the following diagram outlines a generalized GC-MS workflow for metabolite analysis, which is applicable to compounds like this compound. This process is central to generating the comparative data you're seeking [4].
Key Experimental Steps [4]:
This compound is a natural aromatic compound found predominantly in peppermint (Mentha × piperita) [1] [2].
| Property | Description |
|---|---|
| IUPAC Name | (6S,7aS)-3,6-dimethyl-5,6,7,7a-tetrahydro-4H-1-benzofuran-2-one [1] |
| Molecular Formula | C10H14O2 [1] [2] |
| Molecular Weight | 166.22 g/mol [1] |
| Chemical Class | Benzofurans (a benzofuran ring fused to a lactone) [2] |
| Natural Source | Peppermint oil [1] [2] |
| Reported Odor | Sweet, coconut, coumarin-like [1] |
| Enantiomer Data | Insufficient public experimental data on odor comparison |
Although direct data for this compound is unavailable, research on other enantiomer pairs provides a framework for how such studies are conducted and the potential outcomes you might expect.
Key Experimental Protocols: Studies often use behavioral olfactory assays with model organisms like mice. A common method is the two-alternative forced choice (2-AFC) task in a Y-maze [3] [4]. In this setup, an animal is trained to associate one enantiomer with a reward and must choose between the two enantiomers presented at the Y-junction. The correct choice rate across a range of diluted concentrations helps determine both detection thresholds (the lowest concentration an animal can sense) and discrimination thresholds (the lowest concentration at which it can tell the two apart) [4].
The Role of Olfactory Receptors: The ability to distinguish enantiomers stems from the stereospecificity of olfactory receptors (ORs), which are G protein-coupled receptors (GPCRs) [5] [4]. Just as a right hand must shake a right hand, an OR's binding pocket may accommodate one enantiomer better than its mirror image, leading to different signal patterns in the brain [6] [7]. Research on carvone enantiomers shows they activate many of the same ORs, but a minority of highly sensitive, best-tuned receptors are critical for discrimination at low concentrations [5] [4].
Nostril-Specific Learning in Humans: A fascinating study demonstrated that training humans to discriminate between carvone or limonene enantiomers using only one nostril led to improved performance that did not transfer to the untrained nostril [8]. This suggests that the initial, analytical processing of olfactory structural features remains plastic in adults and is localized.
The following diagram illustrates the hierarchical processing of odor information that enables fine discrimination, such as between enantiomers.
This compound is a natural organic compound with the molecular formula C10H14O2 [1]. A 2017 paper in Synlett describes its total synthesis, confirming it as a subject of scientific interest [2]. Research on closely related mint oils (such as peppermint and spearmint oil) has demonstrated significant in vitro anti-inflammatory and antioxidant activities, suggesting that compounds from this family are promising candidates for further study [3].
The antioxidant capacity of a compound is not measured by a single universal test but through various assays based on different mechanisms. The table below summarizes common types of assays that are typically used to generate the quantitative data researchers need.
| Assay Category | Mechanism | Example Assays | Typical Output |
|---|---|---|---|
| Electron Transfer (ET) | Measures the ability of an antioxidant to donate an electron to reduce an oxidant [4] [5]. | DPPH, ABTS/TEAC, FRAP, CUPRAC [4] [5] | Trolox Equivalents (TE), IC50 values [5] |
| Hydrogen Atom Transfer (HAT) | Measures the ability of an antioxidant to donate a hydrogen atom to quench free radicals [4] [5]. | ORAC [4] [5] | Trolox Equivalents (TE) |
Should you obtain a sample of this compound, here are detailed methodologies for two common antioxidant assays you could perform. These protocols are adapted from research on mint oils and review articles [4] [3].
DPPH Radical Scavenging Assay
[(Abs_control - Abs_sample) / Abs_control] * 100. The results are often expressed as IC50 (the concentration required to scavenge 50% of the DPPH radicals) or in Trolox equivalents [4].Reducing Power Assay (Ferric Reducing Ability)
The following diagram illustrates a generalized workflow for evaluating the antioxidant properties of a compound like this compound, from sample preparation to data analysis.
A 2024 study analyzed the chemical composition and antioxidant activity of four Moroccan essential oils, including Mentha piperita, for which isomintlactone was the major compound (35.55%) [1].
| Property | Description |
|---|---|
| Studied Species | Mentha piperita, Mentha pulegium, Thymus serpyllum, Thymus zygis [1] |
| Major Compound in M. piperita | This compound (35.55%) [1] |
| Analytical Method | Gas Chromatography-Mass Spectrometry (GC-MS) [1] |
| Antioxidant Activity Assays | DPPH, ABTS, H2O2, FRAP, Total Antioxidant Capacity (TAC) [1] |
| Multivariate Analysis | Used to correlate major chemical compounds with antioxidant assay results [1] |
| Key Finding | Antioxidant activities (DPPH, ABTS, TAC, FRAP) were mainly influenced by major compounds of M. pulegium and M. piperita EOs [1]. |
The following table outlines the key experimental methodologies used in the study [1]:
| Experimental Phase | Protocol Description |
|---|---|
| Sample Preparation | Essential oils (EOs) were extracted from the aerial parts of the plants. |
| Chemical Composition | GC-MS analysis was performed to identify and quantify the chemical constituents of the EOs. |
| Antioxidant Activity | DPPH/ABTS/H2O2 Scavenging: Measured the decrease in absorbance of the radical solution after mixing with the EO. FRAP: Measured the reduction of ferric tripyridyltriazine (Fe3+-TPTZ) to a ferrous form (Fe2+-TPTZ) by antioxidants. Total Antioxidant Capacity (TAC): Expressed as the equivalent concentration of ascorbic acid (mg AAs/mL). | | Data Analysis | Multivariate analysis was applied to find correlations between the abundance of major chemical compounds and the results from the various antioxidant activity tests. |
The available study demonstrates the value of multivariate analysis for linking specific chemical components like this compound to biological activities. To deepen this research, you could:
Irritant